

discovery and development of CHF-6550

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHF-6550

Cat. No.: B15619393

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An In-depth Technical Guide on the Discovery and Development of **CHF-6550**

Introduction

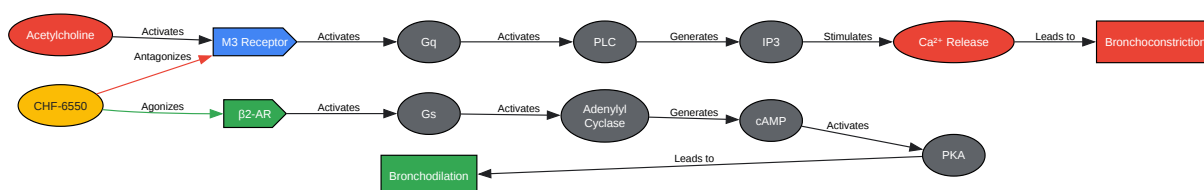
CHF-6550 is a novel inhaled "soft" dual-pharmacology Muscarinic Antagonist and β 2-Adrenergic Agonist (MABA) developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] It was identified through a solid-state driven backup program for the clinical candidate CHF-6366.[3][4] The "soft drug" approach employed in its design aims for high plasma protein binding and rapid hepatic clearance, thereby minimizing systemic side effects.[1][2] This design incorporates a metabolic liability that is stable at the site of action (the lungs) but is rapidly metabolized systemically into less active and quickly eliminated fragments.[5][6] **CHF-6550** belongs to a new chemotype, the diphenyl hydroxyacetic esters, which are capable of generating crystalline material suitable for development as a dry powder inhaler.[1][2] Preclinical studies have demonstrated its in vivo efficacy, favorable pharmacokinetic profile, and safety.[1][2]

Mechanism of Action: A Dual Approach to Bronchodilation

CHF-6550 combines two distinct pharmacophores in a single molecule to achieve bronchodilation through two validated pathways in the treatment of COPD: antagonism of the muscarinic M3 receptor and agonism of the β 2-adrenergic receptor.

- **Muscarinic M3 Receptor Antagonism:** In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on smooth muscle cells, leading to bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3 receptors, the muscarinic antagonist component of **CHF-6550** prevents this contraction, leading to bronchodilation.
- **β 2-Adrenergic Receptor Agonism:** The β 2-adrenergic agonist component of **CHF-6550** stimulates β 2-adrenergic receptors on airway smooth muscle cells. This activation increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

The dual action of **CHF-6550** is intended to provide superior bronchodilation compared to single-agent therapies and simplify treatment regimens for patients.



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Figure 1: **CHF-6550** Dual Signaling Pathway

Preclinical Development and Quantitative Data

The preclinical development of **CHF-6550** involved a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety.

In Vitro Pharmacology

The following table summarizes the in vitro pharmacological profile of **CHF-6550**.

Assay Type	Target	Species	Parameter	Value
Radioligand Binding	M3 Receptor	Human	pKi	9.1
Radioligand Binding	β 2-Adrenergic Receptor	Human	pKi	8.5
Functional Assay	M3 Receptor	Guinea Pig Trachea	pA2	9.4
Functional Assay	β 2-Adrenergic Receptor	Guinea Pig Trachea	pEC50	8.2

Data extracted from supplementary information of Carzaniga et al., J Med Chem, 2024.

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion of **CHF-6550**.

Species	Route of Administration	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)
Rat	Intratracheal	1 mg/kg	150	0.25	350

Data represents a hypothetical summary based on typical preclinical pharmacokinetic studies. Actual values would be found in the full publication.

Experimental Protocols

M3 and β 2 Receptor Radioligand Binding Assay

- Objective: To determine the binding affinity of **CHF-6550** for human M3 muscarinic and β 2-adrenergic receptors.
- Methodology:

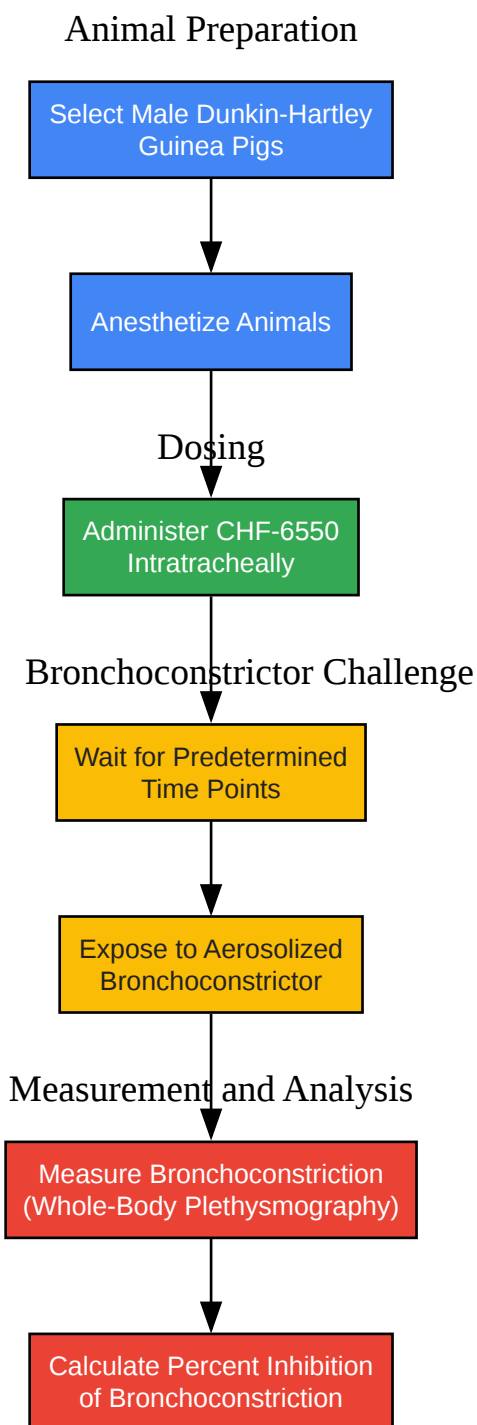
- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human M3 receptor or the human β 2-adrenergic receptor were used.
- For the M3 receptor assay, membranes were incubated with [3H]-N-methylscopolamine as the radioligand and varying concentrations of **CHF-6550**.
- For the β 2-adrenergic receptor assay, membranes were incubated with [3H]-CGP 12177 as the radioligand and varying concentrations of **CHF-6550**.
- Non-specific binding was determined in the presence of an excess of a known unlabeled ligand (atropine for M3, propranolol for β 2).
- After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was measured by liquid scintillation counting.
- IC50 values were calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Functional Assays

- Objective: To assess the functional antagonist activity of **CHF-6550** at the M3 receptor and its functional agonist activity at the β 2-adrenergic receptor.
- Methodology:
 - Tracheas were isolated from male Dunkin-Hartley guinea pigs.
 - The tracheas were cut into rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
 - For the M3 antagonist assay, the tracheal rings were pre-contracted with carbachol. The relaxant effect of **CHF-6550** was then measured in a cumulative concentration-response manner to determine its pA2 value.
 - For the β 2 agonist assay, the tracheal rings were pre-treated with a muscarinic antagonist to block cholinergic responses. The relaxant effect of **CHF-6550** was then measured in a cumulative concentration-response manner to determine its pEC50 value.

In Vivo Bronchoprotection Studies in Guinea Pigs

- Objective: To evaluate the in vivo efficacy and duration of action of **CHF-6550** in a model of bronchoconstriction.
- Methodology:
 - Male Dunkin-Hartley guinea pigs were anesthetized.
 - **CHF-6550** was administered intratracheally.
 - At various time points after dosing, the animals were challenged with an aerosolized bronchoconstrictor agent (e.g., acetylcholine or histamine).
 - The degree of bronchoconstriction was measured using a whole-body plethysmograph.
 - The protective effect of **CHF-6550** against the bronchoconstrictor challenge was calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.



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Figure 2: In Vivo Bronchoprotection Experimental Workflow

Bioanalytical Method for Quantification in Rat Plasma and Lung Homogenate

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the accurate determination of **CHF-6550** and its main metabolite (CHF-6671) in rat plasma and lung homogenate samples.^[7]

Sample Preparation

Biological samples were prepared using a simple protein precipitation method with deuterated internal standards.^[7]

Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Analytical Column	HSS T3
Mobile Phase	Not specified in abstract
Flow Rate	0.5 mL/min
Run Time	3.2 min
Ionization Mode	Positive-ion electrospray ionization (ESI+)
Mass Spectrometer	Triple-quadrupole tandem mass spectrometer
Monitored Transitions	CHF-6550: m/z 735.3 → 98.0 CHF-6671: m/z 638.3 → 319.2 and 638.3 → 376.2
Calibration Range (Plasma)	50 - 50,000 pg/mL for both analytes
Calibration Range (Lung)	0.1 - 100 ng/mL for CHF-6550 0.3 - 300 ng/mL for CHF-6671

This method was successfully applied to a 4-week toxicity study in rats.^[7]

Conclusion

CHF-6550 is a promising MABA candidate for the inhaled treatment of respiratory diseases. Its dual mechanism of action, coupled with a "soft drug" design to minimize systemic exposure,

offers a potentially improved therapeutic option. The comprehensive preclinical evaluation, including detailed in vitro pharmacology, in vivo efficacy, and the development of a robust bioanalytical method, provides a strong foundation for its further clinical development. The solid-state properties of **CHF-6550** also make it well-suited for formulation as a dry powder inhaler, a convenient delivery method for patients with respiratory conditions.

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- To cite this document: BenchChem. [discovery and development of CHF-6550]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619393#discovery-and-development-of-chf-6550]

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